molecular formula C16H32O2 B12366347 2,5-Dimethyltetradecanoic acid

2,5-Dimethyltetradecanoic acid

Cat. No.: B12366347
M. Wt: 256.42 g/mol
InChI Key: ILOORJBAWCAGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jobosic acid is a saturated fatty acid that has garnered significant attention due to its antiviral properties, particularly against SARS-CoV-2. It was isolated from marine cyanobacteria and has shown promise as a selective inhibitor of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of jobosic acid involves the isolation from marine cyanobacteria. Detailed synthetic routes and reaction conditions are not widely documented, but the compound’s natural origin suggests that extraction and purification from marine sources are primary methods .

Industrial Production Methods

Industrial production methods for jobosic acid are not well-established due to its recent discovery and specific application in research. The focus remains on laboratory-scale extraction and synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions

Jobosic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of jobosic acid, which can have different biological activities and properties .

Scientific Research Applications

Jobosic acid has several scientific research applications:

Mechanism of Action

Jobosic acid exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2 and disrupting the interaction between the spike protein’s receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE-2) receptor. This dual action prevents viral entry and replication, making it a potent antiviral agent .

Comparison with Similar Compounds

Similar Compounds

    Lauric acid: Another saturated fatty acid with antiviral properties.

    Myristic acid: Known for its antimicrobial effects.

    Palmitic acid: Commonly found in nature and used in various applications.

Uniqueness

Jobosic acid’s uniqueness lies in its specific inhibition of SARS-CoV-2, particularly its ability to inhibit both viral entry and replication. This dual mechanism sets it apart from other similar fatty acids, which may not have the same level of specificity or potency .

Properties

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,5-dimethyltetradecanoic acid

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)

InChI Key

ILOORJBAWCAGSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCC(C)C(=O)O

Origin of Product

United States

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